molecular formula C19H22O5 B10817805 (E)-Flavokawain A

(E)-Flavokawain A

Cat. No.: B10817805
M. Wt: 330.4 g/mol
InChI Key: YHYJNUNTVXYCAL-MLBSPLJJSA-N
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Description

(E)-Flavokawain A is a chalcone compound extracted from the kava plant (Piper methysticum). It is known for its potential anticancer properties, particularly in inducing apoptosis in cancer cells. The compound has garnered significant interest in scientific research due to its ability to modulate various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Flavokawain A can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 2’,4’-dihydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture at room temperature, yielding this compound after purification.

Industrial Production Methods

Industrial production of this compound often involves extraction from the kava plant. The plant material is processed to isolate the chalcone compounds, which are then purified using techniques such as column chromatography. This method ensures a high yield of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-Flavokawain A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochalcones.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

(E)-Flavokawain A has a wide range of applications in scientific research:

Mechanism of Action

(E)-Flavokawain A exerts its effects primarily through the induction of apoptosis in cancer cells. It activates the Bax protein-dependent and mitochondria-dependent apoptotic pathways, leading to cell death. The compound downregulates anti-apoptotic proteins such as XIAP, survivin, and Bcl-xL, thereby shifting the balance towards apoptosis .

Comparison with Similar Compounds

Similar Compounds

Comparison

(E)-Flavokawain A is unique among these compounds due to its specific ability to induce apoptosis through the Bax protein-dependent pathway. While other chalcones like Flavokawain B and C also exhibit anticancer properties, this compound has shown a distinct mechanism of action and higher potency in certain cancer cell lines .

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one;methane

InChI

InChI=1S/C18H18O5.CH4/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3;/h4-11,20H,1-3H3;1H4/b9-6+;

InChI Key

YHYJNUNTVXYCAL-MLBSPLJJSA-N

Isomeric SMILES

C.COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O

Canonical SMILES

C.COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O

Origin of Product

United States

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